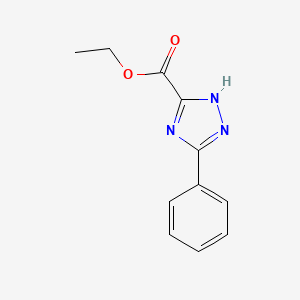

ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

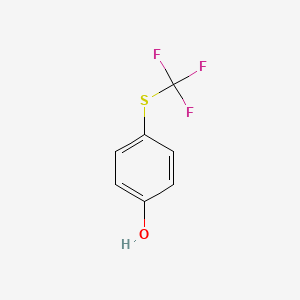

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and is present in many compounds with diverse biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," which is a term used to describe a variety of efficient and reliable chemical reactions. One such method for synthesizing triazole derivatives is the reaction of ethyl diazoacetate with aryl imines in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to yield fully substituted 1,2,3-triazoles with good to high chemical yields . This base-mediated reaction is tolerant of various substituents on the phenyl imines and can be used with different diazo compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, quantum chemical calculations and spectral techniques have been employed to characterize the molecular geometry, vibrational frequencies, and NMR chemical shift values of related triazole compounds . Density functional theory (DFT) calculations can be used to predict the optimized geometry, which often correlates well with the crystal structure obtained from X-ray diffraction analysis .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For example, the presence of a carboxyl group in the triazole structure allows for further functionalization and transformation into other functional groups . Additionally, triazole compounds can participate in photochemical reactions, such as photoarylation and photoisomerization, which can lead to the synthesis of novel compounds with interesting photophysical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the introduction of substituents on the triazole ring can affect the compound's solubility, melting point, and crystalline structure . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT calculations to gain insights into the reactivity and potential biological activities of the compounds . Additionally, the photophysical properties, such as absorption and fluorescence, can be studied to explore the potential use of triazole derivatives as sensitizers in photo-oxidation reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate serves as a versatile building block in organic synthesis. For instance, Ghozlan et al. (2014) demonstrated its utility in creating pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions, elucidating the compound's role in synthesizing complex heterocyclic structures (Ghozlan et al., 2014). Similarly, Ezema et al. (2015) synthesized a tricyclic compound via Dimroth rearrangement, highlighting another method of leveraging this compound for novel heterocyclic frameworks (Ezema et al., 2015).

Biological Activities

On the biological front, Šermukšnytė et al. (2022) explored the cytotoxicity of 1,2,4-triazol-3-ylthioacetohydrazide derivatives against various cancer cell lines, identifying compounds with potent activity, especially against melanoma. This research underscores the potential of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate derivatives as leads in cancer therapy (Šermukšnytė et al., 2022).

Antioxidative Activity

Furthermore, Tumosienė et al. (2014) synthesized novel S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones and evaluated their antioxidative activity. One derivative exhibited superior antioxidant activity, suggesting potential for therapeutic applications (Tumosienė et al., 2014).

Structural and Spectroscopic Studies

Lastly, the compound's interaction with proteins was studied by Li et al. (2019), who investigated the structural properties and interactions of a novel triazole derivative with globular proteins, revealing its influence on protein conformation and providing insights into potential biomedical applications (Li et al., 2019).

Eigenschaften

IUPAC Name |

ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-9(13-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPREIBEFAUPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404380 |

Source

|

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

CAS RN |

31197-17-8 |

Source

|

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)